![molecular formula C14H21NO5 B2920356 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate CAS No. 1369496-58-1](/img/structure/B2920356.png)
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituents: Halides, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyrrole Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Structurally related compounds with a fused benzene and pyrrole ring system.
Pyrrole Derivatives: Compounds containing the pyrrole ring with various functional groups.
Uniqueness
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate is unique due to its specific substituents and the resulting chemical properties
Properties
IUPAC Name |
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-5-10(16)11(9(8)7-15)12(17)19-4/h8-9,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQGVKOJXVIEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)C(C2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
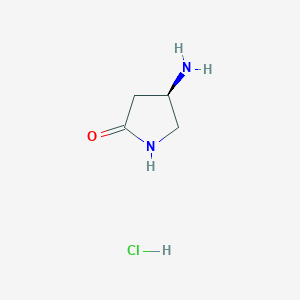

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)
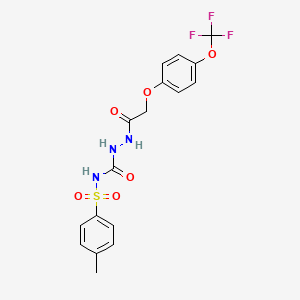
![2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide](/img/structure/B2920284.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)
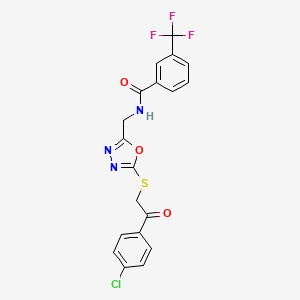

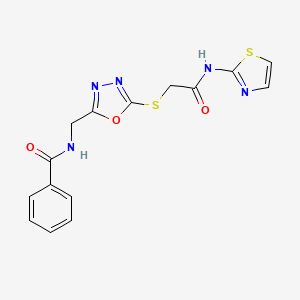
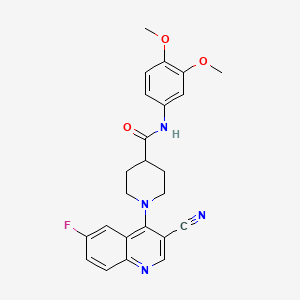
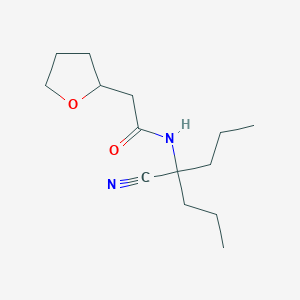
![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)
